molecular formula C17H16FNO3 B2722761 Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate CAS No. 2309445-85-8

Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate

Cat. No.: B2722761
CAS No.: 2309445-85-8
M. Wt: 301.317
InChI Key: IZNCCIOAJVKELV-UHFFFAOYSA-N
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Description

Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a phenyl ring substituted with a fluorooxetane moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine by hydrogenation in the presence of a suitable catalyst, such as palladium on carbon.

    Substitution: The fluorooxetane moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active phenyl carbamate, which can then interact with enzymes or receptors in biological systems. The fluorooxetane moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Uniqueness: Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate is unique due to the presence of the fluorooxetane ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-17(11-21-12-17)14-6-8-15(9-7-14)19-16(20)22-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNCCIOAJVKELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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